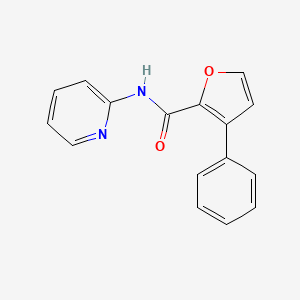
3-phenyl-N-pyridin-2-ylfuran-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-phenyl-N-pyridin-2-ylfuran-2-carboxamide is a chemical compound that has gained significant attention in the field of scientific research. It is a heterocyclic compound that belongs to the class of furans and has a pyridine ring attached to it. The compound has been synthesized using different methods and has shown promising results in various scientific applications.
Wirkmechanismus
The mechanism of action of 3-phenyl-N-pyridin-2-ylfuran-2-carboxamide is not fully understood. However, it is believed that the compound exerts its effects through the inhibition of various enzymes and proteins involved in cell growth and inflammation.
Biochemical and Physiological Effects:
3-phenyl-N-pyridin-2-ylfuran-2-carboxamide has been shown to have various biochemical and physiological effects. The compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. Additionally, the compound has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. The compound has also been shown to have antibacterial and antifungal properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 3-phenyl-N-pyridin-2-ylfuran-2-carboxamide in lab experiments is its potential as a therapeutic agent. The compound has shown promising results in various scientific research applications, making it a potential candidate for drug development. However, one of the limitations of using the compound in lab experiments is its limited solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the study of 3-phenyl-N-pyridin-2-ylfuran-2-carboxamide. One direction is the further study of its potential as an anticancer agent. The compound has shown promising results in inhibiting the growth of cancer cells, and further studies could explore its potential as a therapeutic agent for different types of cancer. Another direction is the further study of its potential as an anti-inflammatory agent. The compound has shown promising results in reducing inflammation, and further studies could explore its potential as a therapeutic agent for various inflammatory conditions. Additionally, further studies could explore the potential of the compound as an antimicrobial agent, as it has shown antibacterial and antifungal properties.
Synthesemethoden
The synthesis of 3-phenyl-N-pyridin-2-ylfuran-2-carboxamide can be achieved through different methods. One of the methods involves the reaction of 2-acetylpyridine with phenylhydrazine to form 2-phenylhydrazinylpyridine. The 2-phenylhydrazinylpyridine is then reacted with furan-2-carboxylic acid to form the final compound. Another method involves the reaction of 2-acetylpyridine with phenylhydrazine to form 2-phenylhydrazinylpyridine, which is then reacted with furan-2-carboxylic acid chloride to form the final compound.
Wissenschaftliche Forschungsanwendungen
3-phenyl-N-pyridin-2-ylfuran-2-carboxamide has shown significant potential in various scientific research applications. It has been studied for its potential as an anticancer agent, as it has been shown to inhibit the growth of cancer cells. The compound has also been studied for its potential as an anti-inflammatory agent, as it has been shown to reduce inflammation in various animal models. Additionally, the compound has been studied for its potential as an antimicrobial agent, as it has been shown to have antibacterial and antifungal properties.
Eigenschaften
IUPAC Name |
3-phenyl-N-pyridin-2-ylfuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O2/c19-16(18-14-8-4-5-10-17-14)15-13(9-11-20-15)12-6-2-1-3-7-12/h1-11H,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQOUEIZSDIMGCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(OC=C2)C(=O)NC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-phenyl-N-pyridin-2-ylfuran-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


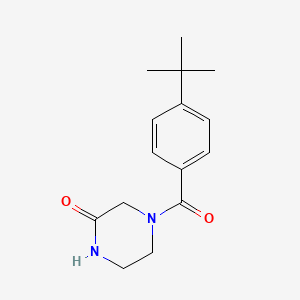
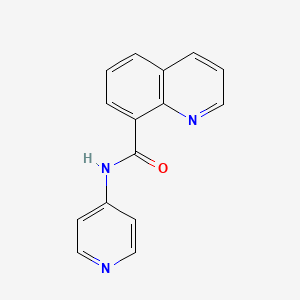
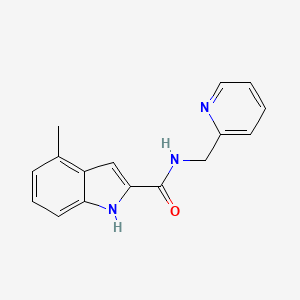


![N-[3-[(3S)-3-(trifluoromethyl)piperidin-1-yl]quinoxalin-2-yl]benzenesulfonamide](/img/structure/B7471041.png)


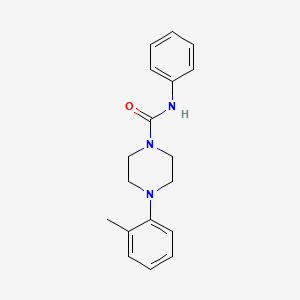
![4-[[(3-Ethyl-4-oxophthalazine-1-carbonyl)amino]methyl]benzoic acid](/img/structure/B7471059.png)
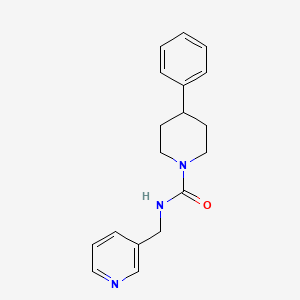
![1-methylspiro[3H-quinazoline-2,4'-thiane]-4-one](/img/structure/B7471072.png)
